molecular formula C11H14N2O3 B6760680 N-cyclopropyl-2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-N-methylacetamide

N-cyclopropyl-2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-N-methylacetamide

Cat. No.: B6760680
M. Wt: 222.24 g/mol
InChI Key: DMMMJPDNAHNENQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-N-methylacetamide: is a complex organic compound characterized by its bicyclic structure and nitrogen-containing heterocycle

Properties

IUPAC Name

N-cyclopropyl-2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-12(6-2-3-6)9(14)5-13-10(15)7-4-8(7)11(13)16/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMMJPDNAHNENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)CN2C(=O)C3CC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-N-methylacetamide typically involves multiple steps, starting with the formation of the cyclopropyl group and the bicyclic structure. One common method is the (3+2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, yielding good results.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification steps would be necessary to isolate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-N-methylacetamide: can undergo various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-N-methylacetamide: has several scientific research applications:

  • Chemistry: : This compound can be used as a building block in the synthesis of more complex molecules.

  • Biology: : Its unique structure makes it a candidate for studying biological processes and interactions.

  • Industry: : Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-N-methylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to downstream effects. The exact mechanism would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.

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